molecular formula C22H13NO2S2 B15168437 4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) CAS No. 501447-63-8

4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)

Cat. No.: B15168437
CAS No.: 501447-63-8
M. Wt: 387.5 g/mol
InChI Key: IHWRVXPVQRIFLE-UHFFFAOYSA-N
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Description

4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is an organic compound with the molecular formula C22H13NO2S2. This compound is characterized by its unique structure, which includes a nitro group, ethyne linkages, and benzene rings. It is a yellow solid with specific aromatic properties and is used in various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitro-1,4-dibromobenzene and 4-ethynylbenzenethiol.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions. This involves the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.

    Procedure: The 2-nitro-1,4-dibromobenzene is reacted with 4-ethynylbenzenethiol in the presence of the palladium catalyst and copper co-catalyst under an inert atmosphere, typically nitrogen or argon. The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous materials.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The thiol groups can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide, iodine.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Reduction: 4,4’-[(2-Amino-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol).

    Oxidation: 4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-disulfide).

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying the properties of nitro and thiol groups in organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) depends on its specific application:

    Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

    Electronic Properties: The ethyne linkages and aromatic rings contribute to the compound’s electronic properties, making it useful in materials science.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(2-Amino-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol): Similar structure but with an amino group instead of a nitro group.

    4,4’-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-disulfide): Similar structure but with disulfide linkages instead of thiol groups.

Properties

CAS No.

501447-63-8

Molecular Formula

C22H13NO2S2

Molecular Weight

387.5 g/mol

IUPAC Name

4-[2-[3-nitro-4-[2-(4-sulfanylphenyl)ethynyl]phenyl]ethynyl]benzenethiol

InChI

InChI=1S/C22H13NO2S2/c24-23(25)22-15-18(2-1-16-5-11-20(26)12-6-16)4-10-19(22)9-3-17-7-13-21(27)14-8-17/h4-8,10-15,26-27H

InChI Key

IHWRVXPVQRIFLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)S)[N+](=O)[O-])S

Origin of Product

United States

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